[5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
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Overview
Description
[5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C10H8F2N2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a difluorophenyl group and an oxazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride typically involves the reaction of 2,4-difluorobenzylamine with an appropriate oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. Its difluorophenyl group enhances binding affinity and specificity in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its role in treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity, allowing it to modulate the activity of these targets. The oxazole ring contributes to the compound’s stability and reactivity, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
- [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine
- (2,4-Difluorophenyl)(1H-tetrazol-5-yl)methanamine hydrochloride
Comparison:
- [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine: This compound has a similar structure but differs in the position of the oxazole ring. It exhibits similar chemical properties but may have different biological activities due to the positional isomerism.
- (2,4-Difluorophenyl)(1H-tetrazol-5-yl)methanamine hydrochloride: This compound contains a tetrazole ring instead of an oxazole ring. The presence of the tetrazole ring can significantly alter the compound’s reactivity and biological activity.
Uniqueness: The unique combination of the difluorophenyl group and the oxazole ring in [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O.ClH/c11-6-1-2-7(8(12)3-6)10-9(4-13)14-5-15-10;/h1-3,5H,4,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXGTEVEAKKGDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(N=CO2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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